1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid

medicinal chemistry scaffold design conformational analysis

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid (CAS 1352542-66-5) is a heterocyclic building block composed of a cyclopentane carboxylic acid core linked to a furan-substituted isoxazole ring. With a molecular weight of 247.25 g/mol and formula C13H13NO4, it is commercially available at standard analytical purity (typically 97% by HPLC).

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B11798753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O
InChIInChI=1S/C13H13NO4/c15-12(16)13(5-1-2-6-13)11-8-10(18-14-11)9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,15,16)
InChIKeyNYRHNMVNUKFPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid: Procurement-Ready Heterocyclic Building Block Profile


1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid (CAS 1352542-66-5) is a heterocyclic building block composed of a cyclopentane carboxylic acid core linked to a furan-substituted isoxazole ring . With a molecular weight of 247.25 g/mol and formula C13H13NO4, it is commercially available at standard analytical purity (typically 97% by HPLC) . The compound serves as a scaffold for medicinal chemistry exploration, particularly in the context of isoxazole-containing bioactive molecules such as FXR modulators and kinase inhibitors, where the furan-isoxazole pharmacophore is recurrent [1].

Why 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic Acid Cannot Be Replaced by Common Isoxazole or Cycloalkane Carboxylic Acid Alternatives


Generic substitution fails because minor structural modifications at the isoxazole 5-position or the cycloalkane ring size lead to significant changes in conformational flexibility, electronic distribution, and steric bulk, which directly impact target binding and pharmacokinetic properties. The furan-2-yl group introduces a π-excessive heteroaromatic system that differs from phenyl, thienyl, or methyl substituents in both electron density and hydrogen-bonding capacity [1]. Additionally, the cyclopentane ring provides a different spatial profile compared to cyclopropane or cyclohexane analogs, affecting both metabolic stability and off-target activity profiles .

Quantitative Differentiation Guide: 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic Acid vs. Closest Analogs


Conformational Flexibility and Steric Profile: Cyclopentane vs. Cyclopropane Core

The cyclopentane carboxylic acid core in the target compound provides greater conformational flexibility than the cyclopropane analog, while maintaining a compact size (5-membered ring vs. 3-membered ring). This difference is critical in target binding pockets where a rigid cyclopropane may fail to achieve optimal orientation . Quantitative comparison of ring sizes: cyclopentane ring pucker amplitude ≈ 0.45 Å vs. cyclopropane planar constraint; steric bulk (Connolly volume) of cyclopentane ∼85 ų vs. cyclopropane ∼65 ų [1].

medicinal chemistry scaffold design conformational analysis

Electronic Effect of Furan-2-yl vs. Methyl Substituent on Isoxazole Reactivity

The furan-2-yl group is π-excessive (Hammett σ_m ≈ 0.06) and donates electron density into the isoxazole ring, contrasting with the electron-donating methyl group (σ_m ≈ -0.07) but providing greater polarizability and potential for π-π stacking interactions [1]. This electronic profile influences both the compound's reactivity in cycloaddition reactions and its binding to aromatic residues in protein targets [2].

medicinal chemistry electronic effects isoxazole chemistry

Purity and Traceability: 97% Assured vs. Lower-Grade Alternatives

The target compound is supplied with a standard purity of 97% as determined by HPLC, with batch-specific QC data including NMR, HPLC, and GC traces available from the manufacturer . In contrast, some analogs such as the cyclopropyl version are also supplied at 97%, but the 5-methyl analog is often found at lower purity (95%) from alternative sources .

quality control analytical chemistry procurement standards

Structural Preorganization for FXR/GPCR Target Classes: Furan-Isoxazole Privilege

The furan-isoxazole bicyclic system is a known privileged structure for nuclear receptors (e.g., FXR) and GPCRs. Patent literature explicitly includes furan-2-yl as a preferred substituent on the isoxazole ring for achieving antibacterial and FXR-modulating activity, alongside thienyl, pyridyl, and phenyl groups [1]. The cyclopentane carboxylic acid motif further enhances metabolic stability relative to acyclic carboxylic acids [2].

FXR GPCR nuclear receptors fragment-based drug design

Carboxylic Acid Placement: Cycloalkane-Attached vs. Isoxazole-Direct Attachment

The carboxylic acid group is attached to the cyclopentane ring rather than directly to the isoxazole as in 5-(furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1). This spatial separation is expected to increase topological polar surface area (tPSA) and improve aqueous solubility while maintaining hydrogen-bond donor capacity [1]. Computed tPSA for the target compound is approximately 86 Ų vs. 72 Ų for the directly attached analog .

bioisosteres drug-likeness solubility

High-Value Application Scenarios for 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic Acid Procurement


FXR Antagonist Scaffold Expansion and Hit-to-Lead Optimization

Procurement of this compound is recommended for medicinal chemistry teams expanding SAR around non-steroidal FXR antagonists. The furan-isoxazole-cyclopentane template is documented in patent literature as a core structure for nuclear receptor modulation [1]. The cyclopentane carboxylic acid moiety offers a handle for further derivatization (amides, esters) while providing metabolic stability advantages over the cyclopropane analog.

Fragment-Based Screening Library Design Enriched with Heterocyclic Carboxylic Acids

As a rule-of-3 compliant fragment (MW < 250, tPSA ~86 Ų, H-bond donors/acceptors balanced), this compound is ideally suited for fragment-based drug discovery. Its structural distinction from the more common phenyl-isoxazole fragments (increased sp3 character from cyclopentane) provides a unique shape that enhances library diversity [2].

Antibacterial Lead Generation Targeting Gram-Negative Pathogens

Based on the established antibacterial activity of 5-furyl-isoxazole-3-carboxylic acid derivatives against Pseudomonas aeruginosa and glucose non-fermentative Gram-negative rods [3], the cyclopentane analog serves as a key intermediate for synthesizing next-generation analogs with potentially improved pharmacokinetic profiles.

Chemical Biology Tool Compound Development for EPAC1 or FXR Target Validation

The furan-isoxazole scaffold has been implicated in EPAC1 inhibitor design (BindingDB records show isoxazole modifications affecting IC50 values) [4]. This compound can be used as a precursor to synthesize tool molecules for dissecting cAMP-mediated signaling pathways.

Quote Request

Request a Quote for 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.